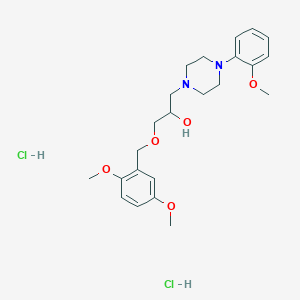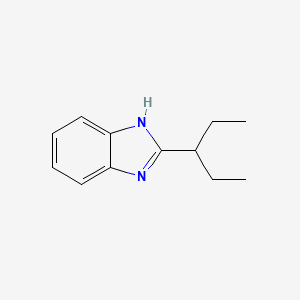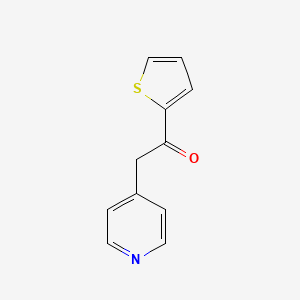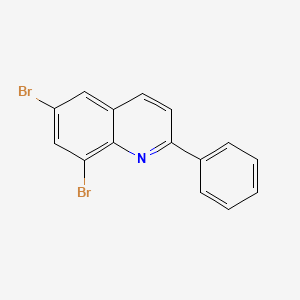
6,8-Dibromo-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,8-Dibromo-2-phenylquinoline” is a chemical compound with the molecular formula C15H9Br2N . It’s a powder with a molecular weight of 363.05 .
Molecular Structure Analysis
The InChI code for “6,8-Dibromo-2-phenylquinoline” is 1S/C16H9Br2NO2/c17-10-6-11-12 (16 (20)21)8-14 (9-4-2-1-3-5-9)19-15 (11)13 (18)7-10/h1-8H, (H,20,21) .Aplicaciones Científicas De Investigación
Antimicrobial Properties
6,8-Dibromo-2-phenylquinoline derivatives have demonstrated notable antimicrobial capabilities. For instance, Savaliya (2022) synthesized a series of isoxazole derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one, which exhibited significant antibacterial and antifungal activity (Savaliya, 2022). Similarly, Panneerselvam et al. (2009) developed Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, which showed more anti-fungal than anti-bacterial activity (Panneerselvam et al., 2009).
Antitumor Activity
Phenylquinoline derivatives have been explored for their potential as antitumor agents. Atwell et al. (1988) found that certain isomers of phenylquinoline-8-carboxamides intercalate DNA and exhibit in vivo antitumor activity, particularly the 2-phenyl derivative (Atwell et al., 1988). Moreover, compounds like 2-phenylquinoline-8-carboxamides have been studied for their minimal DNA intercalating properties and associated antitumor activity (Atwell et al., 1989).
Photophysical Property Studies
Mphahlele et al. (2014) investigated the photophysical properties of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, derived from 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, highlighting their potential in material science applications (Mphahlele et al., 2014).
Other Applications
- The compound has been used in the study of selective sensing of 2,4,6-trinitrophenol, demonstrating its potential in chemical sensing technologies (Maity et al., 2018).
- It has also been explored in the context of RNA-binding molecules, indicating a potential role in the development of new antibacterial agents (Krishnamurthy et al., 2004).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that quinoline derivatives, to which this compound belongs, often interact with their targets by binding to them, thereby altering their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some quinoline derivatives have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
6,8-dibromo-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIYURSUWSIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-phenylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)
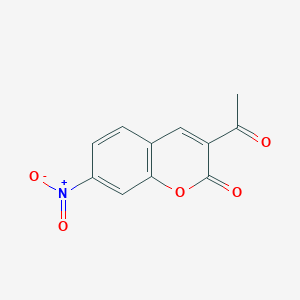
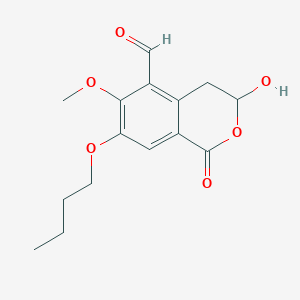
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
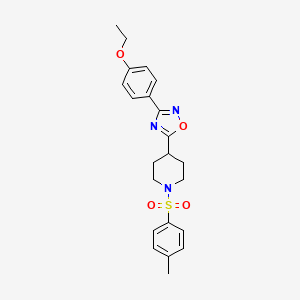
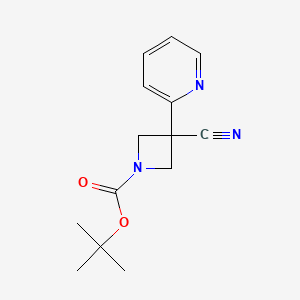
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)
![2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide](/img/structure/B2909549.png)
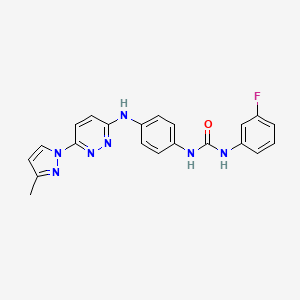
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)

